molecular formula C10H5ClN2 B135039 4-Chloroquinoline-8-carbonitrile CAS No. 132664-45-0

4-Chloroquinoline-8-carbonitrile

Cat. No.: B135039
CAS No.: 132664-45-0
M. Wt: 188.61 g/mol
InChI Key: OXKQMBHOOISBLS-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5ClN2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-8-carbonitrile typically involves the chlorination of quinoline derivatives. One common method is the reaction of 8-aminoquinoline with phosphorus oxychloride (POCl3) to introduce the chloro group at the 4-position. The nitrile group can be introduced by subsequent reaction with cyanogen bromide (BrCN) under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

4-Chloroquinoline-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-8-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and antimalarial activities .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    4-Chloroquinoline: Similar structure but lacks the nitrile group.

    8-Aminoquinoline: Contains an amino group instead of a nitrile group.

Uniqueness: 4-Chloroquinoline-8-carbonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-chloroquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQMBHOOISBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564079
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132664-45-0
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

4-Oxo-1,4-dihydroquinoline-8-carbonitrile (0.40 g, 0.24 mmol, WO2004/113303) and phosphorous oxychloride (10 mL) were heated to 100° C. for 1.5 h. Solvent removed in vacuo. EtOAc (50 mL) was added and organic phase washed with sat. aqueous Na2CO3 solution, brine (20 mL) and dried (MgSO4). Solvent removed in vacuo to give the title compound: RT=3.09 min; m/z (ES+)=189.0 [M+H]+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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